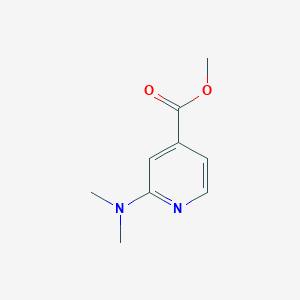

methyl 2-(dimethylamino)isonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(dimethylamino)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)8-6-7(4-5-10-8)9(12)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBHZFAKIADYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632081 | |

| Record name | Methyl 2-(dimethylamino)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26156-52-5 | |

| Record name | Methyl 2-(dimethylamino)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Methyl 2-(dimethylamino)isonicotinate

The primary and most established route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine (B92270) precursor. This is a direct and efficient approach that leverages the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of an electron-withdrawing ester group.

The most direct synthesis involves the reaction of a methyl 2-haloisonicotinate with dimethylamine (B145610). The halogen at the 2-position serves as a leaving group, which is readily displaced by the nucleophilic dimethylamine. The reactivity of the halide in this SNAr reaction typically follows the order F > Cl > Br > I, making methyl 2-fluoro- or 2-chloroisonicotinate the preferred starting materials. researchgate.net

The reaction is generally carried out in a suitable solvent, often a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the charged intermediate of the SNAr mechanism. The presence of a base may be required to neutralize the hydrogen halide formed during the reaction, although an excess of dimethylamine can often serve this purpose. Temperature is a critical parameter, with elevated temperatures often employed to drive the reaction to completion.

A representative direct synthesis is the reaction of methyl 2-chloroisonicotinate with a solution of dimethylamine. This approach offers a straightforward pathway to the desired product.

A convergent synthetic strategy offers an alternative pathway to this compound. This approach involves the synthesis of 2-(dimethylamino)isonicotinic acid as a key intermediate, which is then esterified in a separate step. This method is particularly useful if 2-(dimethylamino)isonicotinic acid is readily available or can be synthesized efficiently from different precursors.

The synthesis of 2-(dimethylamino)isonicotinic acid can be achieved through the hydrolysis of a corresponding ester or nitrile, or via direct amination of a 2-halosubstituted isonicotinic acid. Once obtained, the carboxylic acid can be esterified to the methyl ester using standard methods.

A divergent approach could, in principle, start from a common precursor, such as a di-functionalized pyridine, and then be selectively elaborated to this compound and other related derivatives. For instance, starting from 2-chloro-4-cyanopyridine, one could envision the displacement of the chloro group with dimethylamine, followed by the hydrolysis of the nitrile to a carboxylic acid and subsequent esterification.

Precursor Chemistry and Intermediate Transformations

The success of the synthesis of this compound is heavily reliant on the efficient preparation of its key precursors.

The primary precursor for the direct synthetic approach is a methyl 2-haloisonicotinate. These can be prepared from isonicotinic acid. A common method involves the esterification of isonicotinic acid to methyl isonicotinate (B8489971), followed by halogenation. wikipedia.orgresearchgate.netorgsyn.org For instance, isonicotinic acid can be converted to its methyl ester, methyl isonicotinate, through Fischer-Speier esterification using methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. wikipedia.orgorgsyn.org

Alternatively, more reactive acylating agents can be formed from isonicotinic acid. For example, treatment of isonicotinic acid with thionyl chloride can yield isonicotinoyl chloride hydrochloride, which can then be reacted with methanol to form the ester. google.com

A patented process describes the preparation of lower alkyl esters of isonicotinic acid by the hydrogenolysis of the corresponding esters of 2,6-dihalopyridine-4-carboxylic acid in the presence of a palladium catalyst. nih.gov This method provides a route to the core isonicotinate structure from a di-halogenated precursor.

Table 1: Representative Conditions for the Esterification of Isonicotinic Acid

| Reactants | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Isonicotinic acid, Methanol | Sulfuric Acid | Methanol | Reflux | ~65% | sigmaaldrich.com |

| Isonicotinic acid, Methanol | Sulfuric Acid | Methanol | Reflux, 4.5 hr | 65% | wikipedia.org |

This table is for illustrative purposes and yields can vary based on specific reaction scales and conditions.

The introduction of the dimethylamino group at the 2-position of the pyridine ring is a crucial transformation. As previously mentioned, the most common method is the nucleophilic aromatic substitution of a 2-halopyridine. The electron-withdrawing nature of the ester group at the 4-position facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate.

The reaction of 2-halopyridines with amines is a well-established process. simsonpharma.com For instance, the reaction of 4-chloropyridine (B1293800) with dimethylamine proceeds via a nucleophilic aromatic substitution mechanism, providing a strong analogy for the synthesis of the 2-substituted isomer. wikipedia.org Catalytic methods, such as the use of copper catalysts for the amination of 2-halopyridines, have also been developed and could potentially be applied to the synthesis of this compound. google.com

A convergent approach involves the synthesis of 2-(dimethylamino)isonicotinic acid, which is commercially available, and its subsequent esterification. Standard esterification procedures, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or SOCl₂) or using coupling agents like DCC with catalytic DMAP, can be employed.

Table 2: Potential Methods for Introduction of the Dimethylamino Group

| Precursor | Reagent | General Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl 2-chloroisonicotinate | Dimethylamine | Polar aprotic solvent, heat | This compound | Inferred from researchgate.netwikipedia.org |

| 2-Chloroisonicotinic acid | Dimethylamine, then Esterification | Amination followed by esterification | This compound | Inferred from simsonpharma.com |

This table outlines plausible synthetic transformations based on established chemical principles.

Advanced Synthetic Techniques and Green Chemistry Applications

While traditional batch synthesis methods are prevalent, advanced techniques could offer improvements in terms of efficiency, safety, and environmental impact. Microwave-assisted synthesis has been shown to accelerate SNAr reactions on heteroaryl chlorides and could potentially reduce reaction times for the amination of methyl 2-chloroisonicotinate. simsonpharma.com

From a green chemistry perspective, exploring the use of more environmentally benign solvents or even solvent-free conditions would be a valuable endeavor. Additionally, the development of recyclable catalysts for the amination step could enhance the sustainability of the synthesis. While no specific green chemistry applications for the synthesis of this compound have been reported, the principles can be applied to the established routes.

Enzymatic Synthesis Approaches for Related Nicotinamide (B372718) Derivatives

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity. For the synthesis of nicotinamide derivatives, enzymes, particularly lipases and amidases, have shown significant promise.

Enzymatic synthesis of amide bonds typically involves the reaction of an ester with an amine. In the context of nicotinamide derivatives, this often entails the use of a nicotinic acid ester and an appropriate amine, catalyzed by an immobilized lipase (B570770). For instance, Novozym® 435, an immobilized lipase from Candida antarctica, has been successfully employed in the synthesis of various nicotinamide derivatives. researchgate.net While a specific enzymatic synthesis for this compound is not prominently described, analogous reactions provide a clear precedent. The general approach would involve the reaction of a methyl isonicotinate derivative with dimethylamine or a related nitrogen source.

The enzymatic kinetic resolution of racemic mixtures is another important application of biocatalysis in the synthesis of chiral nicotinamide analogues. researchgate.netnih.gov For example, stereoselective amino acid amidases can be used in dynamic kinetic resolution processes to produce enantiomerically pure amino acids from their corresponding amides. nih.gov This principle is crucial for the synthesis of biologically active chiral nicotinamide derivatives where a specific stereoisomer is required. Lipases are also widely used for the kinetic resolution of chiral compounds through enantioselective hydrolysis or transesterification. mdpi.com

The efficiency of these enzymatic reactions is influenced by several factors, including the choice of enzyme, solvent, temperature, and substrate concentration. A summary of conditions for related enzymatic syntheses is provided in the table below.

Table 1: Parameters in the Enzymatic Synthesis of Nicotinamide Derivatives

| Parameter | Details | Reference(s) |

|---|---|---|

| Enzyme | Novozym® 435 (Candida antarctica lipase B) is a commonly used, robust, and reusable catalyst. | researchgate.net |

| Substrates | Typically a nicotinic acid ester and an amine. | |

| Solvent | Organic solvents like tert-amyl alcohol are often used to minimize side reactions and improve enzyme stability. | researchgate.net |

| Temperature | Reactions are generally run at mild temperatures, often between 40-60°C, to ensure enzyme stability and activity. | nih.gov |

| pH | The pH of the reaction medium can be critical, with optimal values depending on the specific enzyme used. For some amidases, a pH around 7.3-7.5 is optimal. | nih.gov |

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. The synthesis of nicotinamide and related heterocyclic compounds has been successfully adapted to continuous-flow systems.

These systems often utilize packed-bed reactors containing an immobilized catalyst, such as a lipase for enzymatic reactions or a transition metal catalyst for chemical transformations. For the synthesis of nicotinamide derivatives, a continuous-flow setup can involve pumping solutions of a nicotinic acid ester and an amine through a heated column packed with an immobilized lipase like Novozym® 435. researchgate.net This methodology has been shown to significantly reduce reaction times and improve yields compared to batch processes. researchgate.net

Key parameters in a continuous-flow synthesis include the reactor type, catalyst, flow rate (which determines the residence time), and temperature.

Table 2: Continuous-Flow Synthesis of Nicotinamide Derivatives

| Parameter | Description | Example | Reference(s) |

|---|---|---|---|

| Reactor Type | Packed-bed microreactors are commonly used. | - | researchgate.net |

| Catalyst | Immobilized enzymes (e.g., Novozym® 435) or heterogeneous chemical catalysts. | Novozym® 435 | researchgate.net |

| Flow Rate | Controls the residence time of the reactants in the catalytic zone. | 17.8 μL/min | researchgate.net |

| Temperature | Optimized for catalyst activity and reaction rate. | 50°C | researchgate.net |

| Residence Time | The time reactants spend in the reactor, crucial for achieving high conversion. | 35 minutes | researchgate.net |

While a specific continuous-flow synthesis of this compound is not detailed in the literature, the established protocols for related nicotinamide derivatives provide a strong framework for its potential development.

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of substituted pyridines like this compound requires careful control over the position of the incoming substituent (regioselectivity). For chiral analogues, control of the three-dimensional arrangement of atoms (stereochemistry) is also paramount.

Regioselectivity:

The introduction of the dimethylamino group at the C-2 position of the isonicotinate ring is a key challenge. The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions relative to the ring nitrogen. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate.

A plausible synthetic route to this compound would involve the reaction of a precursor such as methyl 2-chloroisonicotinate with dimethylamine. In this SNAr reaction, the chlorine atom at the 2-position acts as a leaving group, and the electron-withdrawing nature of the ester group at the 4-position further activates the ring towards nucleophilic attack.

The regioselective synthesis of related 2-aminopyridine (B139424) derivatives often relies on the reaction of 2-halopyridines with amines. The choice of solvent and base can influence the reaction's efficiency. In some cases, multi-component reactions can be employed for the regioselective synthesis of highly substituted pyridine derivatives. nih.gov

Stereochemical Control:

The target compound, this compound, is achiral, so stereochemical control is not a factor in its direct synthesis. However, in the broader context of nicotinamide derivatives, particularly those with biological activity such as nicotinamide riboside (NAR) and its analogues, stereochemistry is critical. nih.gov

The biologically active form of NAR is the β-anomer. nih.gov The stereoselective synthesis of β-NAR often involves the glycosylation of a silylated nicotinamide with a protected ribose derivative. nih.gov The reaction conditions, particularly the amount of silylating agent and catalyst (e.g., TMSOTf), are crucial for achieving high stereoselectivity.

For chiral nicotinamide derivatives that are synthesized as racemic mixtures, enzymatic kinetic resolution is a powerful technique for separating the enantiomers. researchgate.netnih.govmdpi.comacs.orgnih.gov This involves using a stereoselective enzyme that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer or the product of the enzymatic reaction.

Spectroscopic and Structural Elucidation in Research Contexts

Advanced Spectroscopic Characterization

Spectroscopy is a cornerstone in the analysis of molecular structures, offering non-destructive methods to probe the chemical environment of atoms and bonds within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like methyl 2-(dimethylamino)isonicotinate. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds such as methyl isonicotinate (B8489971) and other substituted pyridines. chemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton. The protons of the two methyl groups of the dimethylamino substituent would likely appear as a singlet, integrating to six protons. The methyl ester protons would also produce a singlet, integrating to three protons. The three aromatic protons on the pyridine (B92270) ring would appear as distinct multiplets, with their specific shifts and coupling patterns determined by their positions relative to the nitrogen atom and the two substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum is expected to show signals for the methyl carbons of the dimethylamino group, the methyl carbon of the ester, the carbonyl carbon of the ester, and the five distinct carbons of the pyridine ring. The chemical shifts would be influenced by the electron-donating dimethylamino group and the electron-withdrawing ester group. Combining ¹H and ¹³C NMR data with two-dimensional techniques like HMQC and HMBC would allow for the definitive assignment of all proton and carbon signals, confirming the molecular connectivity. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~3.1 | ~45 |

| COOCH₃ | ~3.9 | ~52 |

| Pyridine-H3 | ~6.8 | ~108 |

| Pyridine-H5 | ~7.5 | ~120 |

| Pyridine-H6 | ~8.2 | ~148 |

| Pyridine-C2 | - | ~158 |

| Pyridine-C4 | - | ~145 |

| C=O | - | ~166 |

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound. In the analysis of this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which should match the calculated value of 180.0899 g/mol for the molecular formula C₉H₁₂N₂O₂. nih.gov

Electron ionization (EI) mass spectrometry would reveal a characteristic fragmentation pattern. The molecular ion peak [M]⁺ at m/z 180 would be expected. Key fragmentation pathways would likely include the loss of the methoxy (B1213986) group (-•OCH₃) to give a fragment at m/z 149, and the loss of the entire carbomethoxy group (-•COOCH₃) resulting in a fragment at m/z 121. Further fragmentation of the dimethylamino group could also be observed. Techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) could be employed to provide more detailed structural information through controlled fragmentation experiments.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong band around 1720-1735 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the ester group. shd-pub.org.rs Vibrations associated with the C-O single bond of the ester would appear in the 1250-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. C-H stretching vibrations from the aromatic ring and the methyl groups would be found just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. The C-N stretching of the dimethylamino group would also produce a characteristic band, typically in the 1250-1350 cm⁻¹ region. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric ring breathing mode, are often strong in Raman spectra. The C=O and C-N stretching vibrations would also be Raman active. mdpi.com Because the molecule possesses both polarizable (aromatic ring) and polar (carbonyl, amino) groups, the combination of IR and Raman provides a more complete vibrational analysis.

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720-1735 (Strong) | 1720-1735 (Medium) |

| Pyridine Ring | C=C, C=N Stretching | 1400-1600 (Multiple, Medium) | 1400-1600 (Multiple, Strong) |

| C-O (Ester) | Stretching | 1250-1300 (Strong) | 1250-1300 (Weak) |

| C-N (Amino) | Stretching | 1250-1350 (Medium) | 1250-1350 (Medium) |

| Aromatic C-H | Stretching | 3000-3100 (Medium) | 3000-3100 (Strong) |

| Aliphatic C-H | Stretching | 2800-3000 (Medium) | 2800-3000 (Strong) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding n-electrons. For this compound, the spectrum, typically measured in a solvent like ethanol (B145695) or acetonitrile (B52724), would be dominated by absorptions from the substituted pyridine ring.

The pyridine ring itself exhibits π → π* transitions. The presence of the electron-donating dimethylamino group and the electron-withdrawing methyl ester group, both conjugated with the aromatic system, would be expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted methyl isonicotinate. shd-pub.org.rs One or more strong absorption maxima would likely be observed in the 250-350 nm range, characteristic of highly substituted aromatic systems. This technique is particularly useful for quantitative analysis due to its sensitivity.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information. mdpi.com

The analysis would yield exact bond lengths, bond angles, and torsion angles. It would reveal the planarity of the pyridine ring and the orientation of the dimethylamino and methyl ester substituents relative to the ring. Furthermore, crystallographic data would elucidate the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the packing of molecules in the crystal lattice. nih.gov Such data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies. To date, no public crystal structure data is available for this specific compound.

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of a compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent like acetonitrile or methanol (B129727). researchgate.netnih.gov The compound would be detected using a UV detector set to one of its absorption maxima (e.g., ~270 nm). This method would allow for the separation of the target compound from starting materials, by-products, and degradation products. The area of the peak corresponding to this compound, relative to the total area of all peaks, is used to determine its purity, often aiming for >98% or >99% for research applications.

Gas Chromatography (GC), potentially coupled with a mass spectrometer (GC-MS), could also be used, particularly for assessing volatile impurities. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and its potential impurities. google.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound and for quantifying it in various matrices. The development of a robust HPLC method would involve the systematic optimization of several parameters to achieve adequate separation from starting materials, by-products, and potential degradants.

For substituted pyridines and their derivatives, reversed-phase HPLC is a common and effective approach. A typical method would utilize a C18 or similar non-polar stationary phase. The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the buffer can be adjusted to control the ionization state of the analyte, which is crucial for achieving good peak shape and retention for basic compounds like aminopyridines. cmes.org

Method validation would be performed according to established guidelines to ensure the method is suitable for its intended purpose. This involves evaluating specificity, linearity, accuracy, precision, and robustness. For instance, in the analysis of aminopyridine isomers, a mixture of a phosphate (B84403) buffer and methanol can be used for isocratic elution, with detection at a wavelength where the pyridine chromophore absorbs, such as 280 nm. cmes.org Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also offer enhanced selectivity for separating closely related isomers. helixchrom.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Related Pyridine Derivatives

| Parameter | Condition |

| Column | Shim-pack Scepter C18 |

| Mobile Phase | Phosphate buffer (pH 7.0) and Methanol (90:10, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| This table presents a hypothetical HPLC method based on established methods for aminopyridine analysis, which would be a starting point for developing a method for this compound. cmes.org |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. It can be employed to assess the purity of this compound, provided it is sufficiently volatile and thermally stable. Furthermore, GC is invaluable for detecting and identifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.

In a research context, GC-MS analysis would provide both retention time data for quantification and mass spectra for structural confirmation. The choice of the GC column is critical, with moderately polar columns often being suitable for nitrogen-containing heterocyclic compounds. For example, methods developed for analyzing substituted pyrazines and pyridines in complex matrices often utilize columns like a DB-5 or similar phases. nih.gov The temperature program of the GC oven would be optimized to ensure good separation of all components within a reasonable analysis time.

Headspace sampling techniques combined with GC-MS can be particularly effective for analyzing trace volatile impurities without injecting the non-volatile components of a sample matrix. nih.gov

Table 2: Representative GC-MS Parameters for Analysis of Related Heterocyclic Compounds

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer |

| Sampling | Headspace Solid-Phase Microextraction (HS-SPME) |

| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Optimized temperature gradient (e.g., initial hold followed by ramping) |

| Detector | Mass Spectrometer (e.g., Time-of-Flight or Quadrupole) |

| This table outlines typical GC-MS conditions that could be adapted for the analysis of this compound and its volatile impurities, based on methods for other N-heterocycles. nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry for its simplicity, speed, and cost-effectiveness. It is primarily used for the qualitative monitoring of reaction progress. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the desired product. researchgate.net

A typical TLC analysis involves spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate (the stationary phase) and developing it in a chamber containing an appropriate solvent system (the mobile phase). The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate or methanol, is crucial for achieving good separation. researchgate.net By comparing the spots of the reaction mixture with those of the starting materials, a chemist can quickly determine the status of the reaction.

After development, the spots are visualized, typically under UV light for aromatic compounds like pyridine derivatives, or by using chemical staining agents like iodine vapor. The retention factor (Rf value) of the product spot would be different from that of the reactants, allowing for clear differentiation. researchgate.net

Table 3: Example TLC System for Monitoring Esterification Reactions

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol:Acetic Acid (96:3:1, v/v/v) |

| Visualization | UV light (254 nm) and/or Iodine vapor |

| Observation | The ester product will typically have a higher Rf value (less polar) than the corresponding carboxylic acid starting material. |

| This table provides an example of a TLC system that could be used to monitor the formation of an ester from a carboxylic acid, a common step in syntheses related to the target compound. researchgate.net |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of methyl 2-(dimethylamino)isonicotinate. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and energy levels.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. mit.edu For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry and determine its ground-state electronic structure. researchgate.netnih.gov These studies reveal critical information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Theoretical studies on similar pyridine (B92270) derivatives, such as 4-dimethylaminopyridine (B28879) (DMAP), have demonstrated that DFT calculations can accurately predict vibrational frequencies and support experimental spectroscopic data. chemicalbook.com For this compound, these calculations would similarly provide a theoretical vibrational spectrum, aiding in the interpretation of experimental IR and Raman spectra. The reactivity of the molecule can be inferred from calculated electronic properties like ionization potential and electron affinity, which are derived from the energies of the frontier molecular orbitals. conicet.gov.ar

Table 1: Calculated Geometric Parameters for this compound (Hypothetical DFT Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(pyridine)-C(ester) | 1.51 Å |

| C=O | 1.21 Å | |

| C-O(methyl) | 1.36 Å | |

| C(pyridine)-N(amino) | 1.35 Å | |

| Bond Angle | O=C-O(methyl) | 123.5° |

| C(pyridine)-C-O | 111.0° | |

| Dihedral Angle | Pyridine Ring-Ester Group | 15.0° |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its ability to accept electrons, defining its electrophilicity. researchgate.netwpmucdn.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the pyridine ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the electron-deficient ester group and the pyridine ring, marking the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial descriptor of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net Computational studies on related isonicotinic complexes have utilized FMO analysis to confirm that charge transfer occurs within the molecule. researchgate.netresearchgate.net

Table 2: FMO Analysis Data for this compound (Hypothetical)

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic delocalization within a molecule. nih.gov It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)) through second-order perturbation theory. conicet.gov.ar This analysis reveals hyperconjugative interactions, which are key to understanding molecular stability. conicet.gov.ar

In this compound, significant donor-acceptor interactions are expected between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals (π) of the pyridine ring and carbonyl group. For instance, the interaction involving the lone pair of the dimethylamino nitrogen (LP(N)) donating into the π orbitals of the pyridine ring would indicate significant electron delocalization, contributing to the stability of the system. This type of analysis has been effectively used to understand charge transfer and hyperconjugative effects in similar molecules like 4-dimethylaminopyridine. chemicalbook.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. nih.govmdpi.com The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color scale where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show the most negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the carbonyl oxygen atom of the ester group, identifying them as primary sites for electrophilic attack. The most positive potential (blue) would be expected around the hydrogen atoms of the methyl groups. nih.govresearchgate.net Such maps provide a clear, intuitive picture of the molecule's reactive sites. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govosti.gov By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and stability of a molecule in a simulated environment, such as in a solvent or interacting with a biological target. nih.gov

For this compound, MD simulations can explore the rotational freedom around the single bonds, particularly the bond connecting the ester group to the pyridine ring and the bond connecting the dimethylamino group. These simulations would reveal the preferred conformations of the molecule and the energy barriers between different rotational isomers. Analysis of the simulation trajectory can provide insights into the dynamic behavior and structural stability of the compound under physiological conditions. nih.gov

Solvent Effects on Molecular Properties through Implicit Solvation Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used in quantum chemical calculations to account for the effects of a solvent without explicitly modeling individual solvent molecules. nih.gov These models represent the solvent as a continuous medium with a specific dielectric constant.

For this compound, calculations using implicit solvation models can predict how its geometric structure, electronic properties, and conformational stability change in different solvents. nih.gov For example, the relative energies of different conformers might shift in a polar solvent compared to the gas phase due to varying dipole moments. Studies on related compounds have shown that reaction rates and equilibria can be highly dependent on solvent polarity, an effect that can be effectively studied using these models. nih.gov

Structure-Activity Relationship (SAR) Prediction and Ligand Design

In modern drug discovery and materials science, computational methods are indispensable for predicting the biological activity and properties of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a compound to its biological activity. mdpi.com These models are crucial for designing new ligands and predicting their potential efficacy, thereby streamlining the research and development process. mdpi.comuni-bonn.de For a compound like this compound, SAR studies help in understanding how structural modifications might influence its interactions with biological systems.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. nih.govresearchgate.net They are fundamental to QSAR modeling, as they translate the complex, three-dimensional nature of a molecule into a standardized, mathematical format. mdpi.comresearchgate.net These descriptors can be classified into several categories, including constitutional (2D) descriptors, which describe the atomic composition and connectivity, and 3D-descriptors, which account for the spatial arrangement of atoms. researchgate.net

Topological indices are a type of molecular descriptor derived from the molecular graph of a compound, representing its connectivity. nih.govmolconn.com They are calculated based on the adjacency and distance matrices of the graph and are used to characterize molecular size, shape, and branching. researchgate.net For example, indices like the Zagreb index and the Harmonic index have been used to analyze the properties of various chemical structures, including metal-organic networks. nih.gov The goal of using these descriptors is to build a regression model that correlates these numerical values with an observed biological activity, allowing for the prediction of activity for new, untested compounds. mdpi.com

While specific, experimentally correlated topological indices for this compound are not extensively detailed in publicly available literature, a standard computational analysis would calculate a range of descriptors to serve as the basis for any QSAR study. These descriptors provide the foundation for building predictive models. d-nb.info

Table 1: Representative Molecular Descriptors for SAR Analysis

This table lists common molecular descriptors that would be calculated for a compound like this compound to develop a QSAR model.

| Descriptor Class | Descriptor Name | Description | Relevance to SAR |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. talete.mi.it | Influences absorption, distribution, and metabolism. |

| nAT | The total number of atoms in the molecule. talete.mi.it | Relates to the overall size of the molecule. | |

| nN | The number of nitrogen atoms. talete.mi.it | Nitrogen atoms often act as hydrogen bond acceptors. | |

| nO | The number of oxygen atoms. talete.mi.it | Oxygen atoms are key hydrogen bond acceptors. | |

| nRBN | Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. talete.mi.it | |

| Topological | Zagreb Indices (M1, M2) | Calculated based on the degrees of vertices (atoms) in the molecular graph. | Correlates with the extent of branching in the carbon skeleton. |

| Randić Connectivity Index | Describes molecular branching and complexity. researchgate.net | Often relates to various physical and biological properties. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity or hydrophobicity. | Crucial for predicting membrane permeability and absorption. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. | Predicts drug transport properties, such as intestinal absorption. |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). mdpi.commdpi.com This method is instrumental in drug design for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. nih.govnih.gov The process involves sampling a high number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. plos.org

For a compound like this compound, which contains a pyridine ring similar to scaffolds found in various bioactive molecules, molecular docking could be employed to explore its potential as an inhibitor for various enzymes or a ligand for specific receptors. researchgate.net For instance, related isonicotinic acid derivatives have been investigated for their anti-proliferative activities against cancer cell lines by docking them into the active sites of relevant proteins. researchgate.net

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the chosen protein target (e.g., a kinase, protease, or another enzyme implicated in disease). The ligand would then be computationally "placed" into the active site of the protein, and a scoring function would calculate the predicted binding affinity. The results would highlight key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-receptor complex. This information is vital for structure-based drug design, guiding the chemical modification of the ligand to improve its binding potency and selectivity. nih.gov

Table 2: Illustrative Example of Molecular Docking Results

This table presents a hypothetical summary of molecular docking results for this compound against potential biological targets, based on typical outcomes reported in docking studies. nih.govplos.org

| Target Protein (PDB ID) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase I (e.g., 2NN7) mdpi.com | This compound | -7.2 | His94, His96, Thr199 | Hydrogen Bond, Hydrophobic |

| HER2 Kinase Domain (e.g., 3PP0) mdpi.com | This compound | -6.8 | Leu726, Val734, Leu852 | Hydrophobic, Pi-Alkyl |

| α-Amylase (e.g., 1B2Y) plos.org | This compound | -6.5 | Trp59, Asp197, Glu233 | Hydrogen Bond, Hydrophobic |

Epigenetic Modulatory Effects

This compound has been identified as an inhibitor of the KDM5 family of enzymes, which are crucial regulators of chromatin structure and gene expression. The KDM5 family removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark generally associated with active gene transcription. caymanchem.com By inhibiting these enzymes, the compound triggers a cascade of epigenetic changes.

This compound, also known in some research contexts as KDOAM-25, demonstrates potent inhibitory activity against the KDM5 family of histone lysine demethylases. researchgate.netnih.gov Laboratory-based (in vitro) studies have quantified its inhibitory concentration (IC₅₀) against the catalytic domains of the four KDM5 isoforms, revealing a high degree of potency. The compound is particularly effective against KDM5B. nih.gov

The inhibitor functions as a 2-oxoglutarate (2-OG) competitive inhibitor, binding to the active site of the KDM5 enzymes. glpbio.com This mechanism is highly selective for the KDM5 subfamily, with no significant off-target activity observed against a wide panel of other receptors and enzymes in screening assays. researchgate.netnih.gov

Table 1: In Vitro Inhibitory Activity of this compound (KDOAM-25) against KDM5 Isoforms

| KDM5 Isoform | IC₅₀ (nM) |

|---|---|

| KDM5A | 71 |

| KDM5B | 19 |

| KDM5C | 69 |

| KDM5D | 69 |

Data sourced from MedchemExpress product information and supported by findings in related literature. nih.gov

The primary consequence of KDM5 inhibition by this compound is the prevention of H3K4me3 demethylation. caymanchem.com This leads to an accumulation, or hypermethylation, of the H3K4me3 mark at specific locations in the genome. researchgate.netnih.gov

Studies in multiple myeloma (MM1S) cells treated with the compound have shown a global increase in H3K4 methylation, particularly at the transcription start sites of genes. researchgate.netnih.gov This alteration of the histone code is a direct result of the compound's enzymatic inhibition, confirming its mechanism of action within a cellular context. nih.gov This sustained methylation maintains a chromatin state that is permissive for active transcription of genes that would otherwise be repressed by KDM5 activity. caymanchem.com

The epigenetic alterations induced by this compound have significant downstream effects on gene expression, which in turn affect cellular behavior such as proliferation. The KDM5 family, particularly KDM5B, is known to be overexpressed in some cancers and plays a role in regulating the expression of oncogenes, including targets of the MYC transcription factor. researchgate.net

By inhibiting KDM5, the compound can alter the expression of these critical genes. Research has demonstrated that treatment with this compound impairs the proliferation of multiple myeloma cells. researchgate.netnih.govnih.gov This anti-proliferative effect is linked to the global increase in H3K4me3 levels and the subsequent changes in the transcriptional landscape of the cell. While direct modulation of MYC targets is a hypothesized downstream effect of KDM5 inhibition, further specific research is needed to fully elucidate the precise gene expression targets of this compound.

Biological and Mechanistic Profile of this compound

This article delineates the current state of scientific knowledge regarding the biological activities of the chemical compound this compound. The content is strictly confined to findings available in the public domain as of the last update.

Biological Activities and Mechanistic Investigations

The transcription of protein-coding genes is carried out by RNA polymerase II (Pol II), a complex enzyme whose activity is intricately regulated by the phosphorylation of its C-terminal domain (CTD). nih.govmdpi.com The CTD consists of multiple repeats of the heptapeptide (B1575542) sequence YS₂PTS₅PS, where serines at positions 2 and 5 are key sites for phosphorylation. youtube.com This phosphorylation process is dynamic and critical for the recruitment of various factors that regulate transcription initiation, elongation, and mRNA processing. mdpi.comyoutube.com

A thorough review of existing scientific literature reveals no specific studies investigating the direct influence of methyl 2-(dimethylamino)isonicotinate on the phosphorylation status of RNA Polymerase II. Research has identified various compounds and proteins that modulate RNAPII phosphorylation, but the role of this particular isonicotinate (B8489971) derivative has not been documented. nih.govmdpi.combiorxiv.org

Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. nih.gov In vitro studies using various cancer cell lines are a primary method for identifying compounds with potential antiproliferative activity. While numerous agents are under investigation for their efficacy against multiple myeloma, including novel peptidomimetics and other targeted therapies, there is no published data on the specific effects of this compound on the growth of multiple myeloma cells or other cancer cell lines. youtube.comnih.govpharmatimes.com

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a crucial step in preclinical cancer research to evaluate the in vivo efficacy of potential antitumor agents. nih.govnih.gov These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism. nih.govnih.gov Despite the established use of xenograft models for evaluating various therapeutic candidates, a search of scientific databases yields no evidence of in vivo efficacy studies conducted for this compound.

Inflammation is a biological defense mechanism, and its dysregulation can lead to chronic diseases. Reactive oxygen species (ROS) are known to play a role in the inflammatory process. nih.gov Research into isonicotinic acid derivatives has revealed that some compounds within this class possess anti-inflammatory properties, in some cases superior to standard drugs like ibuprofen (B1674241) in in vitro assays. nih.gov However, there are no specific studies available that have investigated or reported the anti-inflammatory potential of this compound.

The search for new antimicrobial and antifungal agents is a significant area of pharmaceutical research. Studies on related chemical structures, such as other isonicotinate esters and Mannich bases containing a dimethylamino group, have shown that these classes of compounds can exhibit antimicrobial or antifungal activity. primescholars.comresearchgate.net For instance, certain 2-methylalkyl nicotinates and isonicotinates have demonstrated activity against phytopathogenic fungi. researchgate.net Similarly, some Mannich bases have been found to possess antimicrobial properties. primescholars.com Nevertheless, specific investigations into the antimicrobial or antifungal effects of this compound itself have not been reported in the available literature.

The biological activities of nicotinic acid derivatives are diverse. For example, the structurally related compound methyl nicotinate (B505614) is known to induce peripheral vasodilation by topical application. nih.gov This effect is utilized in studies of microcirculation. nih.gov Another compound containing a dimethylamino functional group, (+/-)-2-(dimethylamino)-1-[[o-(m-methoxyphenethyl)phenoxy] methyl]ethyl hydrogen succinate, has been studied for its effects in experimental models of peripheral obstructive disease, acting through S2-serotonergic antagonism. nih.gov However, there is no available research data concerning the specific effects of this compound on peripheral vasodilation or other related biological responses.

Applications in Medicinal Chemistry and Chemical Biology

Development as a Chemical Probe for Epigenetic Targets

Chemical probes are small molecules used to study the function of proteins and other biomolecules in a cellular context. In the realm of epigenetics, these probes are invaluable for understanding the roles of proteins that "write," "read," and "erase" epigenetic marks, such as histone methyltransferases (HMTs) and demethylases (KDMs). wikipedia.org An effective chemical probe is typically characterized by high potency (often with an IC50 or Kd value in the nanomolar range), selectivity for its intended target over other related proteins, and cell permeability.

While the development of chemical probes for epigenetic targets is an active area of research, with numerous compounds being designed and synthesized to target specific epigenetic regulators, a review of available scientific literature does not currently provide specific data or detailed research findings on the development or application of methyl 2-(dimethylamino)isonicotinate as a chemical probe for epigenetic targets. wikipedia.org

Scaffold for Novel Therapeutic Agent Design

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of new compounds with potential therapeutic properties. mdpi.com The design of novel therapeutic agents often relies on the use of scaffolds that are known to interact with specific classes of biological targets or that possess drug-like properties. mdpi.com The pyridine (B92270) ring, a key feature of this compound, is a common scaffold in medicinal chemistry.

Despite the prevalence of pyridine-based structures in drug discovery, there is a lack of specific published research detailing the use of this compound as a primary scaffold for the design of novel therapeutic agents. Consequently, data tables of derivatives or their biological activities originating from this specific scaffold are not available in the reviewed literature.

Role as a Building Block for Complex Molecule Synthesis

Chemical building blocks are relatively simple molecules that can be used in the synthesis of more complex structures. nih.govnih.gov They are fundamental components in organic synthesis, materials science, and drug discovery, providing the necessary fragments to construct larger, more intricate molecular architectures. nih.govnih.govrsc.org The reactivity and functional groups present on a building block determine its utility in various chemical reactions.

This compound, with its ester and dimethylamino functionalities on a pyridine core, possesses the characteristics of a synthetic building block. However, specific examples and detailed research findings outlining its use in the synthesis of specific complex molecules are not prominently featured in the available scientific literature.

Application in Biochemical Assays as a Ligand

In biochemical assays, ligands are molecules that bind to a specific site on a target protein or other biomolecule. nih.gov This binding can be used to measure the affinity of other compounds, to determine the concentration of the target, or to study the function of the biomolecule. The isonicotinate (B8489971) structure is known to act as a ligand in coordination chemistry, forming complexes with various metal ions.

While the broader class of isonicotinates has been studied for its ligand properties, there is no specific data available in the searched literature detailing the application of this compound as a ligand in biochemical assays or providing binding affinity data for specific biological targets. Therefore, no data table on its ligand-receptor interactions can be presented.

Future Research Directions and Translational Perspectives

Exploration of Novel Analogues and Derivatives with Enhanced Potency and Selectivity

A primary avenue for future research lies in the systematic synthesis and evaluation of novel analogues of methyl 2-(dimethylamino)isonicotinate. The pyridine (B92270) nucleus is a privileged scaffold in drug discovery, known for its presence in numerous therapeutic agents. nih.govresearchgate.net By strategically modifying the core structure, it is possible to explore and potentially enhance its biological activity, potency, and selectivity toward specific targets.

Key synthetic modifications could include:

Alteration of the Amino Group: Replacing the dimethylamino moiety with other secondary or tertiary amines, or with cyclic amines (e.g., piperidine, morpholine), could significantly impact the molecule's polarity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets.

Modification of the Ester Group: The methyl ester could be hydrolyzed to the corresponding carboxylic acid or converted into a range of other esters (e.g., ethyl, propyl, benzyl) and amides. These changes would alter the compound's lipophilicity and metabolic stability. nih.gov

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at the unoccupied positions of the pyridine ring could modulate the electronic properties and conformation of the molecule, leading to refined biological activity. nih.gov

These synthetic efforts would generate a library of derivatives, providing a foundation for comprehensive structure-activity relationship (SAR) studies.

Table 1: Proposed Structural Modifications to this compound and Their Rationale

| Structural Target | Proposed Modification | Rationale for Exploration |

|---|---|---|

| Dimethylamino Group | Substitution with other alkylamines or cyclic amines | To modulate basicity, steric hindrance, and target-binding interactions. |

| Methyl Ester | Conversion to other esters, amides, or a carboxylic acid | To alter solubility, metabolic stability, and pharmacokinetic properties. nih.gov |

| Pyridine Ring | Introduction of substituents (e.g., Cl, F, CH₃, OCH₃) | To fine-tune electronic properties and enhance target selectivity. nih.gov |

Advanced Mechanistic Elucidation of Biological Interactions

Understanding how a compound interacts with biological systems at a molecular level is crucial for its development. For this compound and its future analogues, advanced mechanistic studies would be essential. The pyridine scaffold is known to participate in a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govmdpi.com

Future research should focus on:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins, enzymes, or receptors that interact with the compound.

Binding Mode Analysis: Using computational modeling and structural biology methods like X-ray crystallography or NMR spectroscopy to visualize the precise binding mode of the compound to its biological target. This can reveal key interactions and guide further structural modifications.

Pathway Analysis: Investigating the downstream cellular pathways affected by the compound's activity. For instance, related nicotinic acid esters are known to mediate their effects through the release of local prostaglandins, a mechanism that could be explored for this compound family. drugbank.com

Integration with High-Throughput Screening Methodologies

To efficiently evaluate the biological potential of a large library of newly synthesized analogues, integration with high-throughput screening (HTS) is indispensable. HTS allows for the rapid testing of thousands of compounds against various biological assays, accelerating the discovery of "hit" compounds with desired activities. nih.govnih.gov

A quantitative HTS (qHTS) approach could be particularly valuable, as it generates concentration-response curves for all compounds in a single experiment, providing rich data on potency and efficacy from the primary screen. nih.gov This methodology could be used to screen a library of this compound derivatives for a wide range of potential therapeutic applications, such as:

Enzyme inhibition (e.g., kinases, proteases)

Receptor agonism or antagonism

Antimicrobial or antifungal activity rsc.org

Anticancer cell proliferation

The data generated from HTS would be instrumental in prioritizing compounds for further, more detailed investigation. nih.gov

Potential for Pre-clinical and Clinical Development

Should initial screening identify derivatives with significant potency and selectivity, the subsequent step would be to assess their potential for pre-clinical and clinical development. Pyridine-containing compounds are well-represented among FDA-approved drugs and molecules in clinical trials, indicating the therapeutic promise of this chemical class. researchgate.net

The development pipeline would involve:

Lead Optimization: Refining the structure of initial "hit" compounds to improve their pharmacological profiles.

In Vivo Efficacy Studies: Testing the most promising candidates in animal models of relevant diseases, such as inflammation, cancer, or central nervous system disorders, which are areas where pyridine derivatives have shown utility. nih.govgoogle.com

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to ensure they have suitable characteristics for therapeutic use.

The ultimate goal is to identify a candidate molecule with a favorable efficacy and safety profile that could advance into human clinical trials.

Broader Industrial Applications Beyond Pharmaceuticals

The utility of this compound and its derivatives may extend beyond the pharmaceutical sector. The parent compound, methyl isonicotinate (B8489971), serves as a versatile chemical intermediate and has established non-pharmaceutical applications. wikipedia.org

Future research could explore the potential of this compound in several industrial fields:

Agrochemicals: Nicotinic acid and its derivatives are used to create pesticides and herbicides. rsc.orgjocpr.com The structural features of this compound could be leveraged to develop new agrochemicals, potentially acting as a semiochemical to control pests, similar to how methyl isonicotinate is used in insect traps. wikipedia.orgguidechem.com

Materials Science: Pyridine-based materials are utilized in advanced technologies. Methyl isonicotinate, for example, is used in the preparation of photosensitizers for dye-sensitized solar cells (DSSCs) and as an anolyte material in nonaqueous redox flow batteries. sigmaaldrich.com Derivatives of this compound could be investigated for similar roles in energy storage and conversion or in the synthesis of novel polymers and metal-organic frameworks (MOFs). sigmaaldrich.com

Chemical Synthesis: The compound can serve as a valuable building block or ligand in organic and organometallic chemistry. nih.gov

Table 2: Potential Non-Pharmaceutical Applications for this compound Derivatives

| Industrial Sector | Potential Application | Rationale / Example from Related Compounds |

|---|---|---|

| Agrochemicals | Synthesis of novel pesticides or herbicides. | Nicotinic acid derivatives are established in agrochemistry. rsc.orgjocpr.com |

| Agrochemicals | Active ingredient in semiochemical insect traps. | Methyl isonicotinate is used to attract and trap thrips. wikipedia.org |

| Materials Science | Component in dye-sensitized solar cells (DSSCs). | Methyl isonicotinate is a precursor for photosensitizers. sigmaaldrich.com |

| Materials Science | Anolyte material for redox flow batteries. | Pyridine-based materials show promise for energy storage. sigmaaldrich.com |

| Materials Science | Synthesis of luminescent metal-organic frameworks (MOFs). | Methyl isonicotinate is used to synthesize luminophores for MOFs. sigmaaldrich.com |

| Chemical Industry | Laboratory chemical and synthetic intermediate. | Used as a building block for more complex molecules. wikipedia.org |

Q & A

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling. In case of skin contact, wash with soap/water for 15 minutes. Store waste in labeled containers for incineration. Refer to SDS Section 8 for PPE requirements and Section 13 for disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.